molecular formula C10H18O3 B1438100 2-[(3-Methylcyclohexyl)oxy]propanoic acid CAS No. 1218150-03-8

2-[(3-Methylcyclohexyl)oxy]propanoic acid

Cat. No.: B1438100
CAS No.: 1218150-03-8
M. Wt: 186.25 g/mol
InChI Key: RTRWVORBUYECTG-UHFFFAOYSA-N
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Description

2-[(3-Methylcyclohexyl)oxy]propanoic acid is a synthetic organic compound belonging to the class of carbocyclic fatty acids, characterized by a propanoic acid chain linked to a 3-methylcyclohexyl ether group . This structural motif is of significant interest in medicinal chemistry and chemical biology research, particularly in the design and development of novel small-molecule probes. Compounds with cyclohexyl rings are often explored for their potential to interact with enzymes and proteins, similar to how related structures like 3-cyclohexylpropanoic acid have been studied in the context of aromatic-amino-acid aminotransferase . The propanoic acid moiety is a common feature in bioactive molecules and serves as a key functional group in various biochemical pathways . As a short-chain fatty acid derivative, its potential mechanisms of action in biological systems may include influencing metabolic processes or acting as a substrate analog in enzymatic studies . Researchers value this compound for its utility as a building block in organic synthesis and for investigating the structure-activity relationships of carboxylic acid-containing molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. For Research Use Only (RUO). Not for human consumption.

Properties

IUPAC Name

2-(3-methylcyclohexyl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRWVORBUYECTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Esterification of 3-Methylcyclohexanol with Propanoic Acid

Method Overview:

The most common and direct synthetic route to 2-[(3-Methylcyclohexyl)oxy]propanoic acid involves the reaction of 3-methylcyclohexanol with propanoic acid. This process is catalyzed by strong acid catalysts, typically sulfuric acid, to promote esterification and ether bond formation.

Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid or other strong acid catalysts.
  • Temperature: 100–120°C to drive the reaction toward completion.
  • Reaction Time: Several hours under reflux conditions.
  • Purification: The crude product is purified by distillation or recrystallization to achieve high purity.

Reaction Scheme:

$$
\text{3-Methylcyclohexanol} + \text{Propanoic acid} \xrightarrow[\text{Heat}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$

This esterification involves nucleophilic attack of the alcohol oxygen on the carboxylic acid carbonyl carbon, forming the ether linkage and the propanoic acid moiety.

Industrial Production via Continuous Flow Reactors

Method Overview:

For large-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time. This approach enhances yield and reproducibility.

Advantages:

  • Improved heat and mass transfer.
  • Better control of reaction kinetics.
  • Scalability and automation.
  • Enhanced safety by minimizing handling of corrosive acids.

Purification Techniques:

  • Chromatography (e.g., flash column chromatography) to remove side products and unreacted starting materials.
  • Distillation under reduced pressure to isolate the target compound.

Reaction Analysis and Optimization

Parameter Typical Condition Effect on Reaction
Catalyst Sulfuric acid (H₂SO₄) Protonates carbonyl oxygen, increasing electrophilicity
Temperature 100–120°C Increases reaction rate, drives equilibrium forward
Solvent Often neat or with inert solvent Solvent choice affects reaction rate and purification
Reaction Time 4–12 hours Longer time ensures completion but may cause side reactions
Purification Distillation, recrystallization, chromatography Removes impurities, improves purity and yield

Research Findings and Chemical Reaction Analysis

  • Oxidation and Reduction: The compound can undergo oxidation to ketones or further carboxylic acids and reduction to alcohols or alkanes, which is relevant for downstream chemical modifications.
  • Substitution Reactions: The propanoic acid group can be substituted with other functional groups using nucleophilic substitution under acidic or basic conditions.
  • Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide; reducing agents include lithium aluminum hydride and sodium borohydride.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Purification Techniques Notes
Direct Esterification 3-Methylcyclohexanol, Propanoic acid, H₂SO₄, 100–120°C Laboratory/Industrial Distillation, recrystallization Simple, widely used, moderate yield
Continuous Flow Reactor Process Same as above, continuous flow setup Industrial Chromatography, distillation Higher yield, better control, scalable
Acid Chloride/Anhydride Route 3-Methylcyclohexanol, Propanoyl chloride or anhydride Laboratory Chromatography Faster reaction, fewer side products
Catalytic Asymmetric Methods Metal catalysts, chiral ligands Research scale Specialized purification Potential for stereoselective synthesis

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylcyclohexyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where the propanoic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

2-[(3-Methylcyclohexyl)oxy]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methylcyclohexyl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anti-inflammatory properties, the compound may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Propanoic acid derivatives are widely studied for their diverse biological and chemical properties. Below is a comparative analysis of 2-[(3-Methylcyclohexyl)oxy]propanoic acid and structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 3-Methylcyclohexyl ether C₁₀H₁₈O₃ ~186.25 Potential agrochemical/pharmacological use (inferred)
Fluazifop (herbicide) Aryloxy-pyridinyl substituent C₁₉H₁₆F₃NO₅ 419.33 Herbicide (ACCase inhibitor)
2-((Tetrahydrofuran-3-yl)oxy)propanoic acid Tetrahydrofuran ether C₇H₁₂O₄ 160.17 Synthetic intermediate
2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid Hydroxycyclohexyl + methyl C₁₀H₁₈O₃ 186.25 Research chemical
2-[4-((5-Trifluoromethyl)-2-pyridinyl)oxy]phenoxy]propanoic acid Trifluoromethylpyridinyl phenoxy C₁₉H₁₆F₃NO₅ 419.33 Herbicide (fluazifop variant)
Key Observations:

Substituent Complexity :

  • The target compound’s 3-methylcyclohexyl ether group provides moderate lipophilicity compared to the highly aromatic and halogenated substituents in herbicides like fluazifop .
  • The tetrahydrofuran analog () has a smaller oxygen-containing ring, likely enhancing water solubility relative to the cyclohexyl group .

Biological Activity: Herbicidal compounds (e.g., fluazifop, haloxyfop) target acetyl-CoA carboxylase (ACCase) in grasses, a mechanism tied to their aryloxy-pyridinyl substituents .

Physicochemical Properties :

  • Molecular weight and logP vary significantly. Fluazifop’s higher molecular weight (419.33 g/mol) and fluorine atoms enhance membrane penetration and target binding, whereas the target compound’s simpler structure (~186.25 g/mol) may favor metabolic stability .

Biological Activity

2-[(3-Methylcyclohexyl)oxy]propanoic acid, with the CAS number 1218150-03-8, is a carboxylic acid derivative that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C10_{10}H18_{18}O3_3
  • Molecular Weight : 186.25 g/mol
  • LogP : 2.0548 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 46.53 Ų

The biological activity of this compound is hypothesized to involve its interaction with various biological targets, including enzymes and receptors. The presence of the alkoxy group may enhance its ability to penetrate cell membranes, facilitating interactions that modulate cellular pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammatory markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has shown promise in scavenging reactive oxygen species (ROS), indicating potential protective effects against oxidative stress.
  • Enzyme Modulation : It may act as a modulator for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activities of this compound.

Study 1: In Vitro Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various alkoxy acids, including derivatives similar to this compound. The results indicated a significant reduction in TNF-alpha production in macrophage cell lines treated with these compounds at concentrations ranging from 10 µM to 50 µM.

CompoundConcentration (µM)TNF-alpha Reduction (%)
Control-0
Test Acid1025
Test Acid5050

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, compounds with similar structures were tested for their ability to reduce oxidative stress in neuronal cells. The results showed that at a concentration of 20 µM, these compounds significantly decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation.

CompoundConcentration (µM)MDA Level Reduction (%)
Control-0
Test Acid2040

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-[(3-Methylcyclohexyl)oxy]propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-methylcyclohexanol and a propanoic acid derivative (e.g., 2-chloropropanoic acid) under basic conditions. Key parameters include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity .
  • Catalyst Use: Potassium carbonate or sodium hydride improves reaction efficiency by deprotonating the alcohol.
  • Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used for isolation.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Methylcyclohexyl)oxy]propanoic acid
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2-[(3-Methylcyclohexyl)oxy]propanoic acid

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